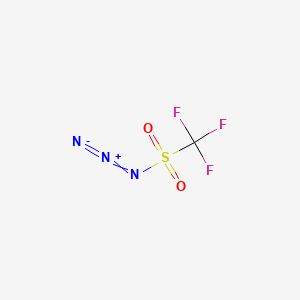
2-(4-Fluoro-2-nitrophenyl)acetonitrile
Übersicht
Beschreibung
“2-(4-Fluoro-2-nitrophenyl)acetonitrile” is a chemical compound with the CAS Number: 708-58-7. It has a molecular weight of 180.14 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(4-Fluoro-2-nitrophenyl)acetonitrile” is represented by the InChI Code: 1S/C8H5FN2O2/c9-7-2-1-6 (3-4-10)8 (5-7)11 (12)13/h1-2,5H,3H2 . The InChI key is QRMIXFQTVUPDSM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-(4-Fluoro-2-nitrophenyl)acetonitrile” is a powder at room temperature . It has a melting point of 46-50°C .Wissenschaftliche Forschungsanwendungen
Nitrophenyl Derivatives and Anion Binding
Research by Camiolo et al. (2003) on pyrrole 2,5-diamide derivatives, which include nitrophenyl groups similar to those in 2-(4-Fluoro-2-nitrophenyl)acetonitrile, highlights their structural behavior and anion binding capabilities. The study observed color change upon deprotonation, indicating potential for use in sensing applications (Camiolo et al., 2003).
Fluorescence Properties and Derivatization
Zhu et al. (2003) evaluated 4-Fluoro-7-nitro-2,1,3-benzoxadiazole, a compound with structural similarities to 2-(4-Fluoro-2-nitrophenyl)acetonitrile, as a fluorogenic derivatization agent for catecholamines. This work underscores the utility of such compounds in enhancing the detection and analysis of biological molecules (Zhu et al., 2003).
Colorimetric Sensing of Fluoride Ions
Saravanakumar et al. (2005) synthesized chromogenic receptors incorporating nitrophenyl groups for selective sensing of fluoride ions. This demonstrates the role of nitrophenyl derivatives in developing sensors for environmental and biological monitoring (Saravanakumar et al., 2005).
Surface Grafting on Carbon and Metallic Surfaces
Adenier et al. (2005) described the spontaneous grafting of nitrophenyl groups on various surfaces, showcasing the chemical versatility and potential of nitrophenyl derivatives for modifying material surfaces, which could have implications in materials science and nanotechnology (Adenier et al., 2005).
Photophysical and Theoretical Study of Nitrobenzoxadiazole Derivative
Das et al. (2012) investigated a nitrobenzoxadiazole-based system, highlighting interactions with metal ions. This study sheds light on the potential of such compounds in developing metal ion sensors or in studying metal-organic interactions (Das et al., 2012).
Structural and Spectral Studies
Research on the structure and spectral characteristics of (4-nitrophenyl)acetonitrile and its carbanion form by Binev et al. (2000) provides insights into the molecular changes upon conversion to a carbanion, which is relevant for understanding the reactivity and interaction of similar compounds in chemical reactions (Binev et al., 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
2-(4-fluoro-2-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMIXFQTVUPDSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544295 | |
| Record name | (4-Fluoro-2-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-2-nitrophenyl)acetonitrile | |
CAS RN |
708-58-7 | |
| Record name | (4-Fluoro-2-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluoro-2-nitrophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[[13-[(8-Hydroxyquinolin-2-yl)methyl]-1-oxa-4,10,16-trithia-7,13-diazacyclooctadec-7-yl]methyl]quinolin-8-ol](/img/structure/B1626113.png)
![5H-Pyrrolo[1,2-A]imidazol-5-one](/img/structure/B1626114.png)

![2-[p-(Chloromethyl)phenyl]propionic acid methyl ester](/img/structure/B1626116.png)



